N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 260553-00-2
VCID: VC6278158
InChI: InChI=1S/C13H6F4N2O3/c14-6-1-2-7(15)9(5-6)18-13(20)11-8(16)3-4-10(12(11)17)19(21)22/h1-5H,(H,18,20)
SMILES: C1=CC(=C(C=C1F)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F)F
Molecular Formula: C13H6F4N2O3
Molecular Weight: 314.196

N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide

CAS No.: 260553-00-2

Cat. No.: VC6278158

Molecular Formula: C13H6F4N2O3

Molecular Weight: 314.196

* For research use only. Not for human or veterinary use.

N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide - 260553-00-2

Specification

CAS No. 260553-00-2
Molecular Formula C13H6F4N2O3
Molecular Weight 314.196
IUPAC Name N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide
Standard InChI InChI=1S/C13H6F4N2O3/c14-6-1-2-7(15)9(5-6)18-13(20)11-8(16)3-4-10(12(11)17)19(21)22/h1-5H,(H,18,20)
Standard InChI Key AVOHHYLBZWZXDT-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F)F

Introduction

PropertyValue/DescriptionSource
Molecular formulaC₁₃H₇F₄N₂O₃
Molecular weight336.21 g/mol (calculated)
InChINot formally reported
Functional groupsAmide, nitro, fluorine

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves coupling 2,5-difluoroaniline with 2,6-difluoro-3-nitrobenzoyl chloride under Schotten-Baumann conditions.

Procedure:

  • 2,6-Difluoro-3-nitrobenzoic acid (precursor; CAS: 83141-10-0 ) is converted to its acyl chloride using oxalyl chloride and a catalytic amount of DMF.

  • The acyl chloride reacts with 2,5-difluoroaniline in dichloromethane, mediated by triethylamine to scavenge HCl.

  • The product is purified via recrystallization or column chromatography.

Optimization Insights:

  • Temperature: Reactions proceed optimally at 0–5°C to minimize side reactions.

  • Solvent: Dichloromethane or THF improves yield compared to polar solvents.

  • Scalability: Continuous flow reactors enhance efficiency in industrial settings.

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueSource
Melting point92–96°C (precursor)
Boiling point335.5±42.0°C (predicted)
Density1.661 g/cm³ (precursor)
SolubilityLow in water; soluble in DMSO

The nitro and fluorine groups contribute to low aqueous solubility but enhance lipid solubility, favoring blood-brain barrier penetration in pharmacological contexts.

Pharmacological Applications

Antibacterial Activity

Patent data highlight structural analogs (e.g., bicyclic pyrazoles) with potent activity against Gram-positive bacteria (MIC: 0.5–2 µg/mL) . While direct evidence for N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide is lacking, its similarity to patented compounds implies potential cross-activity .

ParameterDescriptionSource
Hazard codesXi (Irritant)
Risk statementsR36/37/38 (Irritating to eyes, respiratory system, and skin)
StorageSealed in dry, room temperature

Personal protective equipment (PPE) including gloves and goggles is mandatory during handling.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator